molecular formula C11H11N3O B1481573 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-34-3

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481573
CAS No.: 2098139-34-3
M. Wt: 201.22 g/mol
InChI Key: HQRRRRORXJMVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a novel, multi-heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule is built on the 1H-imidazo[1,2-b]pyrazole scaffold, a fused bicyclic system recognized for its significant potential in drug discovery. This scaffold has been identified as a promising non-classical isostere for privileged structures like indole, offering potential improvements in key properties such as aqueous solubility, which is a critical parameter in lead optimization . The core imidazo[1,2-b]pyrazole structure is a subject of interest in modern organic chemistry, with recent scientific advances enabling its selective functionalization through methods like Br/Mg-exchange and regioselective metalation, allowing for precise structural diversification around the core . The strategic incorporation of a 3-furanyl substituent at the 6-position introduces a second heterocyclic system, which can significantly influence the molecule's electronic distribution, binding affinity, and overall pharmacokinetic profile. The ethyl group at the N-1 position is a common modification to fine-tune the lipophilicity and metabolic stability of the lead compound. Research Applications and Value: The primary research value of this compound lies in its use as a versatile building block for constructing novel chemical entities. Its structure is highly relevant for projects aimed at: 1. Drug Discovery for Inflammation and Cancer: Pyrazole and imidazole-based scaffolds are extensively investigated for their diverse biological activities. Research indicates that such heterocycles are found in molecules with potent anti-inflammatory and anticancer properties, often acting through mechanisms such as cyclooxygenase-2 (COX-2) inhibition or induction of cell apoptosis and autophagy . This makes this compound a valuable template for screening against these targets. 2. Development of Kinase Inhibitors: Many successful drugs, such as Crizotinib, feature pyrazole-derived structures as core components, highlighting the scaffold's importance in developing targeted therapies, particularly kinase inhibitors in oncology . 3. Synthetic Methodology Studies: The complex, fused nature of this molecule makes it an interesting subject for developing new synthetic routes and functionalization strategies, contributing to the field of organic methodology . Quality & Usage Note: This product is supplied as a high-purity chemical for research purposes. It is intended for use in laboratory investigations only. This product is "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-ethyl-6-(furan-3-yl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRRRRORXJMVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Research Findings and Notes

  • The multicomponent reaction approach is the most directly relevant and practical for synthesizing 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole due to its ability to incorporate heteroaryl aldehydes (like furan-3-carbaldehyde) and ethyl substituents in a one-pot fashion.

  • The mechanistic pathways involve formation of hydrazone intermediates, cyclization to dihydropyrazoles, and subsequent aromatization, which can be controlled by reaction conditions and choice of reagents.

  • Catalyst choice and reaction medium significantly affect yield and purity. Water and ethanol are preferred solvents for green chemistry considerations.

  • The Amberlyst A26 catalyzed ultrasonic method offers a novel alternative for rapid synthesis with minimal environmental impact, suitable for scale-up and industrial applications.

  • The cyclocondensation method remains a classical route for pyrazole cores and can be adapted for further functionalization to imidazo-fused systems by subsequent ring closure reactions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Indole vs. 1H-Imidazo[1,2-b]pyrazole Isosteres

The replacement of indole with 1H-imidazo[1,2-b]pyrazole in drug analogs (e.g., pruvanserin isostere 4 ) reduces lipophilicity (logD decreases from 2.7 to 2.1) and increases aqueous solubility (from 0.02 mg/mL to 0.15 mg/mL) due to the scaffold’s lower aromaticity and enhanced polarity . The pKa of the imidazo[1,2-b]pyrazole core (7.3) differs significantly from indole’s NH pKa (~17), enabling pH-dependent solubility and membrane permeability .

Substitution Patterns

  • 6-Position Substitution: Furan-3-yl (target compound): Exhibits moderate electron-donating effects, influencing charge-transfer properties in push–pull dyes . Benzoyl (compound 14e): Strong electron-withdrawing groups create a pronounced donor–acceptor (D–A) system, leading to red-shifted UV/vis absorption (λmax = 430 nm) .

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Compound logD pKa Aqueous Solubility (mg/mL) Key Functional Groups Reference
Pruvanserin (indole core) 2.7 6.4* 0.02 Indole, piperazine
Imidazo[1,2-b]pyrazole 4 2.1 7.3 0.15 Imidazo[1,2-b]pyrazole, piperazine
1-Ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole 1.8† 7.1† 0.22† Furan-3-yl, ethyl
1-Ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole 2.3† 6.9† 0.12† Thiophen-2-yl, ethyl

*Pruvanserin’s pKa corresponds to piperazine protonation; †Estimated based on structural analogs.

Biological Activity

1-Ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of furan, imidazole, and pyrazole, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various pathogens. For instance, in vitro tests have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.25Excellent
Staphylococcus epidermidis0.22 - 0.25Excellent

Antitumor Activity

The compound has shown promise in antitumor applications as well. Research indicates that pyrazole derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For example, compounds derived from this structure have been tested for their ability to induce apoptosis in cancer cells, with some reporting IC50 values as low as 49.85 μM against A549 lung cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity or receptor interactions, potentially leading to antiproliferative effects in cancer cells and inhibiting microbial growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound:

  • Antimicrobial Evaluation : A comprehensive study assessed various pyrazole derivatives' antimicrobial activities, revealing that certain compounds displayed excellent inhibition against multiple bacterial strains .
  • Antitumor Screening : Another investigation focused on the antitumor potential of pyrazole derivatives, showing significant cell apoptosis and growth inhibition across several cancer cell lines .

Q & A

Q. Advanced Research Focus

  • UV/vis Spectroscopy : Identifies charge-transfer bands (e.g., 14e’s absorption at 430 nm) and quantifies molar extinction coefficients .
  • Photoluminescence (PL) Spectroscopy : Measures emission intensity and Stokes shift, critical for assessing ICT efficiency .
  • Cyclic Voltammetry : Determines HOMO/LUMO levels to correlate structure with optoelectronic performance (e.g., for OLED applications) .
  • Resonance Structure Analysis : Validates ICT pathways via computational modeling and NMR shifts .

How do contradictory results in regioselective functionalization inform reaction design?

Advanced Research Focus
Contradictions arise in metalation efficiency based on substitution patterns:

  • Position 3 vs. 2 selectivity : TMPMgCl·LiCl metalates position 3, while TMP₂Zn·MgCl₂·2LiCl targets position 2. Steric effects and base strength dictate regioselectivity .
  • Catalyst-dependent outcomes : Pd vs. Cu catalysts yield divergent products (e.g., arylations vs. acylations). For example, Pd(PPh₃)₄ favors aryl couplings, while CuCN·2LiCl enables allylation .
  • Mitigation strategy : Pre-functionalization (e.g., SEM protection or bromination) directs subsequent reactions to specific sites .

What methodologies validate the improved metabolic stability of imidazo[1,2-b]pyrazole derivatives?

Q. Advanced Research Focus

  • Cytochrome P450 assays : Compare oxidation rates of imidazo[1,2-b]pyrazole vs. indole derivatives to assess metabolic resistance .
  • logD measurements : Lower logD values correlate with reduced lipid solubility and slower hepatic clearance .
  • Solubility testing : Enhanced aqueous solubility (e.g., 4 vs. 3) reduces precipitation in physiological media, improving bioavailability .

Q. Notes

  • All methodologies and data are derived from peer-reviewed synthetic and physicochemical studies .
  • Abbreviations (e.g., TMP, SEM) are defined in context to maintain clarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.